- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic DiiminesJournal of Organic Chemistry, 1995, 60(13), 3980-92,
Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

951-87-1 structure
Nome del prodotto:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- meso-1,2-diphenylethylenediamine
- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
- (1R,2S)-Diaminodiphenylethane
- NSC 180201
- meso-1,2-Diamino-1,2-diphenylethane
- meso-1,2-Diphenyl-1,2-ethanediamine
- meso-1,2-Diphenyl-1,2-ethylenediamine
- meso-1,2-Diphenyldiaminoethane
- meso-Stilbenediamine
- (1R,2S)-1,2-diphenylethane-1,2-diamine
- (1S,2R)-1,2-diphenylethane-1,2-diamine
- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
- meso-1,2-diphenylethane-1,2-diamine
- (1s,2s)-1,2-diphenyl-1,2-ethanediamine
- Racemic stilbenediamine
- BDBM50178427
- BBL104274
- STK689613
- ST084935
- AB1010174
- Z3396
- D3930
- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
- meso-1,2-Diphenylethanediamine
- PONXTPCRRASWKW-OKILXGFUSA-N
- SCHEMBL2067094
- 16635-95-3
- 951-87-1
- CHEMBL206743
- MFCD00274328
- SLY76BC5ZF
- meso-1,2-Diphenylethylenediamine, 98%
- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
- NSC-180201
- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
- AS-11936
- AKOS005602166
- Ethylenediamine, 1,2-diphenyl-, meso-
- UNII-SLY76BC5ZF
- T71490
- DTXSID90915119
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
-
- MDL: MFCD00274328
- Inchi: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
- Chiave InChI: PONXTPCRRASWKW-OKILXGFUSA-N
- Sorrisi: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N
Proprietà calcolate
- Massa esatta: 212.13100
- Massa monoisotopica: 212.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 171
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52
- Conta Tautomer: Non determinato
- XLogP3: 1.4
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.106
- Punto di fusione: 116.0 to 120.0 deg-C
- Punto di ebollizione: 353.9°Cat760mmHg
- Punto di infiammabilità: 199.9°C
- Indice di rifrazione: 1.619
- PSA: 52.04000
- LogP: 3.78700
- Solubilità: Non determinato
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:4° CStore...,-4℃Store...Meglio
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Dati doganali
- CODICE SA:2921590090
- Dati doganali:
Codice doganale cinese:
2921590090Panoramica:
292159090. altre poliammine e derivati aromatici e loro sali. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
292159090. altre poliammine aromatiche e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB331721-1 g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€109.60 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |
meso-1,2-Diphenylethylenediamine |
951-87-1 | >97.0%(T) | 5g |
¥690.00 | 2024-04-15 | |
TRC | R263300-1000mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 1g |
$ 400.00 | 2022-06-03 | ||
abcr | AB331721-5g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 5g |
€125.10 | 2024-04-15 | |
abcr | AB331721-1g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€90.80 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-25g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 25g |
¥928.90 | 2023-09-02 | |
Aaron | AR00IJFK-1g |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 1g |
$8.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538049-5g |
(1R,2S)-1,2-diphenylethane-1,2-diamine |
951-87-1 | 98% | 5g |
¥165.00 | 2024-04-24 | |
Aaron | AR00IJFK-250mg |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 250mg |
$5.00 | 2025-02-28 | |
Ambeed | A741911-5g |
meso-1,2-Diphenylethane-1,2-diamine |
951-87-1 | 97% | 5g |
$45.0 | 2025-02-27 |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
Riferimento
- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanesTetrahedron: Asymmetry, 2014, 25(4), 381-386,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediaminesTetrahedron Letters, 1996, 37(16), 2859-62,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer CatalystsJournal of Organic Chemistry, 2017, 82(9), 4668-4676,
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
Riferimento
- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metalSynthetic Communications, 2001, 31(23), 3587-3592,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
1.2 -
1.2 -
Riferimento
- Reaction of Aromatic Aldehydes with Ammonium AcetateRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Riferimento
- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenesTetrahedron Letters, 2017, 58(7), 670-673,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefinsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexesPolyhedron, 2021, 205,,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C
Riferimento
- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal ComplexesChemistry - A European Journal, 2016, 22(28), 9667-9675,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled
Riferimento
- meso-4,5-Diphenylimidazolidin-2-oneActa Crystallographica, 2009, 65(12),,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
Riferimento
- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc IminesChemistry - An Asian Journal, 2015, 10(2), 334-337,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide
1.2 Reagents: Sodium hydroxide
Riferimento
- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2OJournal of Molecular Structure, 2012, 1029, 180-186,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2)Science of Synthesis, 2009, 40, 615-641,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
- The diaza-Cope rearrangementChemische Berichte, 1976, 109(1), 1-40,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acidsGlasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
Riferimento
- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamineOrganic & Biomolecular Chemistry, 2012, 10(9), 1877-1882,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
Riferimento
- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitorsBioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461,
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials
- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate
- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-
- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-
- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide
- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide
- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine
- Benzaldehyde
- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide
- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-
- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Letteratura correlata
-
Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136
-
Ana Rosa Silva,Cristina Freire,Baltazar de Castro New J. Chem. 2004 28 253
-
Qian Cao,Yi Li,Eva Freisinger,Peter Z. Qin,Roland K. O. Sigel,Zong-Wan Mao Inorg. Chem. Front. 2017 4 10
-
4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
5. Synthesis of some phenyl-substituted stilbenediamines and their complexes with nickel(II)William A. Sadler,Donald A. House J. Chem. Soc. Dalton Trans. 1973 1937
951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine) Prodotti correlati
- 5700-56-1(1-Phenyl-1,2-diaminoethane)
- 30339-30-1((S)-1-Phenyl-2-(p-tolyl)ethylamine)
- 25611-78-3(1,2-Diphenylethylamine)
- 124842-96-2(1,2-Di-p-tolylethylenediamine)
- 117106-39-5((1R,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diamine)
- 16635-95-3(1,2-Diphenylethylenediamine)
- 866038-57-5(2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide)
- 1158488-01-7(2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride)
- 1805032-97-6(Methyl 6-chloro-3-cyano-2-ethylbenzoate)
- 1805513-93-2(Methyl 3-cyano-2-difluoromethyl-4-(trifluoromethyl)benzoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

Purezza:99%
Quantità:25g
Prezzo ($):167.0